molecular formula C19H18N2OS B2723958 3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 835898-52-7

3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2723958
CAS No.: 835898-52-7
M. Wt: 322.43
InChI Key: GPIOPGGICSNKCG-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a benzamide derivative featuring a 3,4-dimethyl-substituted benzoyl group linked to a phenyl ring bearing a 2-methyl-1,3-thiazole moiety. This compound is structurally characterized by its hybrid architecture, combining aromatic and heterocyclic components. The thiazole ring, a five-membered aromatic system with nitrogen and sulfur atoms, is known for its role in enhancing biological activity and molecular stability in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-12-4-5-16(10-13(12)2)19(22)21-17-8-6-15(7-9-17)18-11-23-14(3)20-18/h4-11H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIOPGGICSNKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Coupling with Benzamide: The synthesized thiazole derivative is then coupled with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3,4-dicarboxylic acid derivatives.

    Reduction: Formation of 3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]amine.

    Substitution: Formation of halogenated derivatives of the benzamide.

Scientific Research Applications

3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-[4-(2-Amino-1,3-Thiazol-4-yl)Phenyl]Benzamide (GSK-3 Inhibitor VIII)

  • Structure: Benzamide core linked to a 4-(2-amino-thiazolyl)phenyl group.
  • Key Differences: Lacks the 3,4-dimethyl substitution on the benzoyl group and features an amino group instead of a methyl group on the thiazole.
  • Activity : Potent glycogen synthase kinase-3 (GSK-3) inhibitor via ATP-binding site competition .
  • Significance: Demonstrates how minor substituent changes (e.g., amino vs. methyl on thiazole) influence target specificity.

2,4-Dichloro-N-(1,3-Thiazol-2-yl)Benzamide

  • Structure : Dichloro-substituted benzamide attached to a thiazol-2-yl group.
  • Key Differences : Chlorine substituents on the benzoyl ring instead of methyl groups; thiazole is directly bonded to the amide nitrogen.
  • Activity : Exhibits anti-inflammatory, analgesic, and antipyretic properties, highlighting the versatility of thiazole-benzamide hybrids in modulating diverse biological pathways .

Triazole-Thiazole Hybrids

4-[({5-[(2-Amino-1,3-Thiazol-4-yl)Methyl]-4-Phenyl-4H-1,2,4-Triazol-3-yl}Sulfanyl)Methyl]-N-(3-Methylphenyl)Benzamide (9g)

  • Structure : Integrates a 1,2,4-triazole ring bridged to a thiazole via a sulfanyl-methyl group.
  • Key Differences : Incorporates a triazole ring and additional sulfanyl linker, enhancing structural complexity.
  • Activity : Designed as a tyrosinase inhibitor, emphasizing the role of heterocyclic expansion (triazole + thiazole) in targeting enzymatic activity .

Dihydrothiazole Derivatives

(Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-ylidene]-4-Methyl-Benzamide

  • Structure : Features a dihydrothiazole ring fused with a benzamide.
  • Key Differences: Non-aromatic thiazole ring (dihydrothiazol-2-ylidene) and methoxyphenyl substitution.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents/Modifications Biological Activity/Application Reference
3,4-Dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide C₂₀H₁₉N₂OS 3,4-dimethyl (benzoyl), 2-methyl (thiazole) Not explicitly reported [5, 15]
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]benzamide (GSK-3 Inhibitor VIII) C₁₆H₁₄N₄OS 2-amino (thiazole) GSK-3 inhibition [15]
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide C₁₀H₆Cl₂N₂OS 2,4-dichloro (benzoyl), thiazol-2-yl linkage Anti-inflammatory, analgesic [11]
4-[({5-[(2-Amino-thiazol-4-yl)methyl]-triazol-3-yl}sulfanyl)methyl]-benzamide C₂₇H₂₄N₆OS₂ Triazole-thiazole-sulfanyl hybrid Tyrosinase inhibition [3]
(Z)-N-[3-(2-Methoxyphenyl)-dihydrothiazol-2-ylidene]-4-methyl-benzamide C₂₄H₂₀N₂O₂S Dihydrothiazole, methoxyphenyl Structural studies [4]

Research Findings and Mechanistic Insights

  • Role of Methyl Substitutions : The 3,4-dimethyl groups on the benzoyl ring in the target compound likely enhance lipophilicity, improving membrane permeability compared to unsubstituted analogs .
  • Thiazole vs. Triazole Hybrids : Thiazole-containing compounds (e.g., GSK-3 inhibitor VIII) exhibit kinase inhibition, while triazole-thiazole hybrids (e.g., compound 9g) target oxidoreductases like tyrosinase, reflecting scaffold-dependent activity .
  • Synthetic Challenges : The synthesis of such hybrids often requires multi-step protocols, including nucleophilic substitutions (e.g., hydrazinecarbothioamide formation) and cyclization reactions, as seen in related compounds .

Biological Activity

3,4-Dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring , which is known for its biological relevance, particularly in drug design. The structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N2OS
  • Molecular Weight : 278.38 g/mol

Research indicates that compounds containing thiazole rings exhibit various biological activities, including:

  • Anticancer Activity : Thiazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that the presence of the thiazole moiety enhances cytotoxic effects against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells .
  • NFκB Inhibition : Benzamide derivatives have been noted for their ability to inhibit NFκB activation. This pathway is crucial in regulating immune response and cell survival. The addition of specific substituents on the benzamide structure can significantly enhance this inhibitory effect .

Case Studies

Several studies have evaluated the biological activity of thiazole-containing compounds similar to this compound:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported IC50 values for various thiazole derivatives against HT29 and Jurkat cells. Compounds with methyl substitutions at specific positions on the phenyl ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Mechanistic Insights :
    • Research involving molecular dynamics simulations has revealed that certain thiazole compounds interact with target proteins mainly through hydrophobic contacts, which contributes to their anticancer properties .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
NFκB InhibitionReduced activation
CytotoxicityIC50 values < 10 µM in HT29 cells

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